- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),

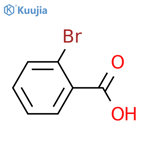

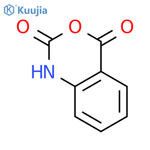

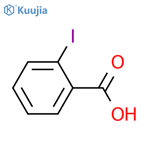

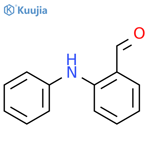

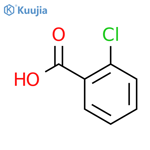

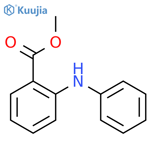

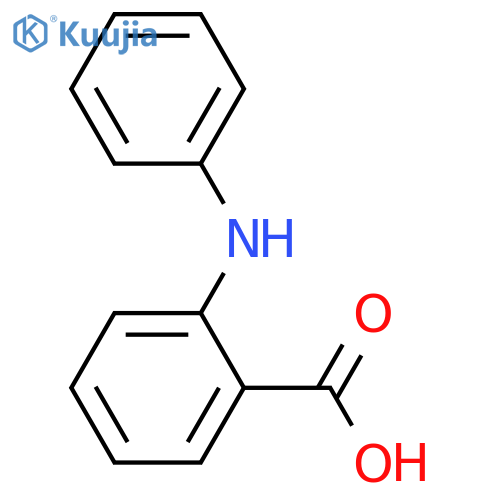

Cas no 91-40-7 (Fenamic acid)

Fenamic acid structure

商品名:Fenamic acid

Fenamic acid 化学的及び物理的性質

名前と識別子

-

- N-Phenylanthranilic acid

- Diphenylamine-2-carboxylic acid

- N-Phenyl 2-Aminobenzoic Acid

- Benzoic acid, 2-(phenylamino)-

- N-Phenyl o-aminobenzoic acid

- 2-anilinobenzoic acid

- DPC

- 2-(Phenylamino)benzoic acid

- Fenamic acid

- Phenylanthranilic acid

- 2-Carboxydiphenylamine

- o-Anilinobenzoic acid

- N-Phenyl-o-aminobenzoic acid

- N-Phenyl-2-aminobenzoic acid

- Anthranilic acid, N-phenyl-

- 2-Phenylamino-benzoic acid

- N-Phenylanthranilic

- 952VN06WBB

- ZWJINEZUA

- NCGC00093536-04

- CHEMBL23832

- AKOS000118791

- 2-phenylazanylbenzoic acid

- KBio2_002302

- FT-0631438

- HMS3402H03

- CBDivE_001949

- HMS3373F04

- MLS-0412242.P016

- NCGC00014989-06

- EINECS 202-066-8

- diphenylamine carboxylate

- NCGC00014989-02

- NCGC00093536-02

- PhenylanthranilsA currencyure

- BCBcMAP01_000076

- SY048561

- NCGC00014989-07

- ZWJINEZUASEZBH-UHFFFAOYSA-

- HMS2232G15

- SB78726

- W-100309

- F3145-3322

- Z57127451

- KBioSS_002304

- AMY40863

- BRN 1456607

- N-PHENYLANTHRANILIC ACID [MI]

- KBio3_000282

- BIDD:GT0820

- DPC cpd

- Bio1_000122

- DTXSID6059025

- KBio2_004870

- DS-14719

- D03APP

- SPECTRUM1505156

- STK089446

- Bio1_001100

- NCGC00093536-06

- LP00011

- BB 0255314

- ortho-anilinobenzoic acid

- KBio2_007438

- NCGC00093536-03

- NSC-4273

- KBio3_000281

- N-phenylanthranilsyre

- HMS1361H03

- BRD-K80863915-001-02-9

- EN300-18386

- N-phenyl-ortho-aminobenzoic acid

- phenyl anthranilic acid

- NSC 215211

- HY-W040265

- 2-anilino-benzoic acid

- SR-01000075342

- KBioGR_002302

- Bio1_000611

- KBio2_000141

- HMS1791H03

- KBioGR_000141

- o-(Phenylamino)benzoic acid

- KBio2_002709

- KBio3_002782

- NSC-215211

- SCHEMBL25828

- A843855

- D0873

- CBiol_001836

- Tox21_500011

- N-Phenylanthranilic acid, 98%

- N-Phenylanthranilic acid, technical, >=95% (T)

- NCGC00014989-05

- GTPL4182

- EU-0100011

- BBL008122

- Phenyl anthranilic acid (all isomers)

- NCGC00093536-01

- Lopac0_000011

- D70372

- NCGC00014989-03

- CHEBI:34756

- s5517

- AE-641/02494034

- Oprea1_622264

- IDI1_033891

- MLS-0412242

- Bio2_000621

- NCGC00014989-01

- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- SR-01000075342-1

- SDCCGMLS-0412242.P028

- AI3-08880

- NSC215211

- BSPBio_001421

- Diphenylamine-2-carboxylic acid; DPC

- KBioSS_000141

- SMR001230825

- SR-01000075342-2

- n-phenyl anthranilic acid

- NCGC00014989-04

- NSC4273

- CS-W021005

- NCGC00093536-05

- 91-40-7

- BRD-K80863915-001-05-2

- HMS3260C03

- HMS1989H03

- LS-20563

- Lopac-144509

- MFCD00002421

- cMAP_000012

- KBio2_005277

- SDCCGSBI-0050000.P002

- Diphenylaminecarboxylic acid-(2)

- Oprea1_414882

- NCGC00014989-12

- NCGC00260696-01

- N-phenyl-anthranilic acid

- BDBM50337278

- NCGC00014989-08

- UNII-952VN06WBB

- diphenylamine-2-carboxylate

- Bio2_000141

- Q498436

- MLS002153472

- CCG-204107

- 2-(Phenylamino)benzoic acid (ACI)

- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)

- DPC (chloride channel inhibitor)

- NSC 4273

- o-Carboxydiphenylamine

- NS00007989

- DB-057256

- benzoic acid, 2-anilino-

-

- MDL: MFCD00002421

- インチ: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- InChIKey: ZWJINEZUASEZBH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O

- BRN: 1456607

計算された属性

- せいみつぶんしりょう: 213.07900

- どういたいしつりょう: 213.078979

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 49.3

- 互変異性体の数: 4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色フレーク結晶。

- 密度みつど: 1.1544 (rough estimate)

- ゆうかいてん: 182-185 °C (lit.)

- ふってん: 353.22°C (rough estimate)

- フラッシュポイント: 186.7°C

- 屈折率: 1.5700 (estimate)

- すいようせい: 不溶性

- PSA: 49.33000

- LogP: 3.20140

- FEMA: 3470

- マーカー: 7273

- ようかいせい: 熱エタノールに可溶であり、熱水、熱ベンゼン、エーテルに微溶である。

Fenamic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S24/25

- RTECS番号:CB3730000

-

危険物標識:

- リスク用語:R36/37/38

- TSCA:Yes

- ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- 危険レベル:IRRITANT

Fenamic acid 税関データ

- 税関コード:29224995

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Fenamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18386-25.0g |

2-(phenylamino)benzoic acid |

91-40-7 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096724-5g |

Fenamic acid |

91-40-7 | 98% | 5g |

¥34 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-10g |

Fenamic acid |

91-40-7 | 95% | 10g |

¥46 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-100g |

Fenamic acid |

91-40-7 | 95% | 100g |

¥211 | 2024-05-21 | |

| ChemScence | CS-W021005-500g |

Fenamic acid |

91-40-7 | ≥98.0% | 500g |

$99.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94890-500g |

Fenamic acid |

91-40-7 | 500g |

¥626.0 | 2021-09-08 | ||

| abcr | AB118466-500 g |

N-Phenylanthranilic acid, 99%; . |

91-40-7 | 99% | 500 g |

€393.00 | 2023-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22330-1 mL * 10 mM (in DMSO) |

Fenamic acid |

91-40-7 | 99.61% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0873-25G |

2-Anilinobenzoic Acid |

91-40-7 | >98.0%(T)(HPLC) | 25g |

¥230.00 | 2024-04-15 | |

| TRC | P308550-25g |

N-Phenylanthranilic Acid |

91-40-7 | 25g |

$ 109.00 | 2023-09-06 |

Fenamic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , (2E)-2-[Phenyl(phenylamino)methylene]-3(2H)-benzofuranone Solvents: tert-Butanol ; 1 min, rt; 10 min, 80 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) Solvents: 1,2-Dichloroethane ; 3 - 5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Silver nitrate Solvents: Water ; 5 min, rt

1.2 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Copper , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 120 °C

1.2 Reagents: Water ; pH 3 - 4, 0 °C

1.3 Solvents: Ethyl acetate ; 10 min

1.2 Reagents: Water ; pH 3 - 4, 0 °C

1.3 Solvents: Ethyl acetate ; 10 min

リファレンス

- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Copper sulfate Solvents: Water ; 5 min, heated; 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt

リファレンス

- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: Ethanol , Water ; rt

1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Water ; 2.5 h, reflux

リファレンス

- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 100 °C

リファレンス

- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),

ごうせいかいろ 13

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Palladium (polymer-incarcerated) , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Ethanol , Toluene , Water ; 18 h, 90 °C

1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

1.3 Reagents: Acetic acid

1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

1.3 Reagents: Acetic acid

リファレンス

- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Nitrobenzene ; 3 h, reflux

リファレンス

- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Sodium nitrite Solvents: Chloroform

リファレンス

- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Ethylene glycol , Potassium carbonate Catalysts: Copper, dichlorobis(pyridine)- Solvents: Ethylene glycol ; 20 min, 75 °C; 75 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ; 6 min, heated

リファレンス

- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Bis(dibenzylideneacetone)palladium , Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ; 20 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3

リファレンス

- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Copper Solvents: Nitrobenzene ; 5 h, 140 °C

リファレンス

- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: Sodium acetate Catalysts: Cupric acetate Solvents: Water ; 0.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt

リファレンス

- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344

ごうせいかいろ 22

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

ごうせいかいろ 23

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

- O-chlorobenzoic acid

- Methyl 2-bromobenzoate

- 2-Bromobenzoic acid

- o-Iodobenzoic acid

- Phenyl(2,4,6-trimethoxyphenyl)iodonium

- Benzaldehyde, 2-(phenylamino)-

- 1-Phenyl-3,1-Benzoxazine-2,4-Dione

- Benzoic acid, 2-(methylphenylamino)-, methyl ester

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 2-Anilinobenzoic acid methyl ester

- Isatoic anhydride

Fenamic acid Preparation Products

Fenamic acid 関連文献

-

Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087

-

Tianlei Zhou,Feng Li,Yan Fan,Weifeng Song,Xiaoyue Mu,Hongyu Zhang,Yue Wang Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Tianlei Zhou Feng Li Yan Fan Weifeng Song Xiaoyue Mu Hongyu Zhang Yue Wang Chem. Commun. 2009 3199

-

Tao Deng,Jing Zhao,Danfeng Peng,Xinqian He,Xin-an Huang,Chaozhan Lin,Chenchen Zhu,Lei Wang,Fang Liu Org. Biomol. Chem. 2022 20 5076

-

Fan Yang,Chao-Xian Yan,Xing Yang,Da-Gang Zhou,Pan-Pan Zhou CrystEngComm 2017 19 1762

-

Sarah L. Price Chem. Soc. Rev. 2014 43 2098

-

Yang Tao,Xiaoting Liu,Yunping Zhoujin,Panpan Zhou,Sean Parkin,Tonglei Li,Ju Guo,Faquan Yu,Sihui Long CrystEngComm 2022 24 3217

-

Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087

-

Zholt Kormosh,Yuriy Khalavka,Susheel K. Mittal Anal. Methods 2023 15 1903

-

Yuan-Yuan He,Mei-Shan Zhu,Yang Gao,Xiao-Qiang Hu Chem. Commun. 2022 58 11272

-

Papireddy Kancharla,Rozalia A. Dodean,Yuexin Li,Jane X. Kelly RSC Adv. 2019 9 42284

91-40-7 (Fenamic acid) 関連製品

- 119-68-6(2-(methylamino)benzoic acid)

- 610-16-2(2-(Dimethylamino)benzoic acid)

- 61-68-7(Mefenamic acid)

- 10109-95-2(1,4-Benzenedicarboxylicacid, 2,5-bis(phenylamino)-)

- 27693-67-0(2-((3-Carboxyphenyl)amino)benzoic acid)

- 116702-63-7(3-Amino-2-(phenylamino)benzoic Acid)

- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)

- 1256486-26-6(3-(7-Aza-2-benzimidazolyl)benzamidoxime)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)

- 1779441-70-1(3-(1-Aminobutyl)thiolan-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91-40-7)Fenamic acid

清らかである:99%

はかる:500g

価格 ($):240.0